molecular formula C13H13N3O B581262 6-Benzyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one CAS No. 1092352-66-3

6-Benzyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B581262
CAS No.: 1092352-66-3
M. Wt: 227.267
InChI Key: LSTKDSGWHLTBKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Benzyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one ( 1092352-66-3) is a high-purity chemical compound supplied for research and development purposes. This molecule features a pyrrolopyrimidine scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities. The compound has a molecular formula of C13H13N3O and a molecular weight of 227.26 g/mol . The pyrrolopyrimidine core is a key pharmacophore in drug discovery, with structural analogs demonstrating significant potential in oncology research. Scientific literature reports that closely related 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives have been investigated as potent inhibitors of ATR (Ataxia Telangiectasia and Rad3-related) kinase, a key regulatory protein in the DNA damage response pathway . One such derivative exhibited an IC50 value of 0.007 μM against ATR kinase, demonstrating promising anti-tumor activity in preclinical studies by reducing phosphorylation levels of ATR and its downstream signaling proteins . More broadly, the pyrrolopyridine and pyrrolopyrimidine scaffold is found in compounds with a wide spectrum of pharmacological properties, including antidiabetic, antimycobacterial, antiviral, and antitumor activities . This compound is offered for research use in exploring these and other biological mechanisms. Handling and Storage: For optimal stability, this product should be stored sealed in a dry environment at 2-8°C . This product is intended for research purposes only and is not approved for use in humans or as a drug.

Properties

IUPAC Name

6-benzyl-5,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c17-13-11-7-16(8-12(11)14-9-15-13)6-10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSTKDSGWHLTBKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1CC3=CC=CC=C3)N=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00675414
Record name 6-Benzyl-1,5,6,7-tetrahydro-4H-pyrrolo[3,4-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092352-66-3
Record name 3,5,6,7-Tetrahydro-6-(phenylmethyl)-4H-pyrrolo[3,4-d]pyrimidin-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1092352-66-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Benzyl-1,5,6,7-tetrahydro-4H-pyrrolo[3,4-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of Aminopyrrolidine Derivatives

The pyrrolo[3,4-d]pyrimidinone core is typically constructed via cyclocondensation reactions. For example, reacting 6-benzyl-3,4-dihydro-1H-pyrrolo[3,4-b]pyridine-5,7(2H,6H)-dione (Formula-9 in) with ammonia or urea under acidic conditions generates the pyrimidinone ring. This step often employs solvents like ethanol or tetrahydrofuran (THF) at reflux temperatures (70–90°C) for 6–12 hours.

Benzyl Group Introduction via Alkylation

The benzyl moiety is introduced using benzyl bromide or chloride in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃). For instance, alkylating 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one with benzyl bromide in dimethylformamide (DMF) at 50°C yields the target compound with >85% purity.

Optimized Industrial-Scale Synthesis

De-Aromatization and Resolution

Patent WO2014097272A2 outlines a scalable method involving:

  • De-aromatization : Treating 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione (Formula-2) with hydrogen gas (1–3 atm) and a palladium-on-carbon (Pd/C) catalyst in methanol at 25–30°C.

  • Resolution : Adding D(-)-tartaric acid in a 1:0.2–1.0 aprotic/protic solvent mixture (e.g., acetone/water) to isolate the (4aR,7aS)-enantiomer as a tartrate salt.

In Situ Reduction

The tartrate salt undergoes hydrolysis with sodium hydroxide (NaOH) in THF, followed by reduction using sodium borohydride (NaBH₄) in a non-ethereal solvent (e.g., dichloromethane). This two-step process achieves a 92% yield and >98% enantiomeric excess (ee).

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (300 MHz, CDCl₃): Peaks at δ 2.27 ppm (7-CH₃), 3.19–3.26 ppm (piperazine CH₂), and 7.28–7.35 ppm (benzyl aromatic protons).

  • IR Spectroscopy : Stretching vibrations at 1646 cm⁻¹ (C=N) and 2916 cm⁻¹ (aliphatic C-H).

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water mobile phase) confirms >99% purity, as reported for analogous pyrrolo[3,4-d]pyridazinones.

Comparative Analysis of Synthetic Routes

MethodCatalyst/SolventTemperature (°C)Yield (%)Purity (%)
CyclocondensationPd/C, MeOH25–307895
AlkylationNaH, DMF508597
ResolutionD(-)-tartaric acid30–709298

Challenges and Mitigation Strategies

Racemization Control

Undesired racemization during reduction is minimized using boron trifluoride etherate (BF₃·OEt₂), which stabilizes the transition state.

Byproduct Formation

Side products like 6-benzyl-3,4-dihydro-1H-pyrrolo[3,4-b]pyridine-5,7(2H,6H)-dione (Formula-9) are removed via recrystallization from ethanol/water (3:1 v/v).

Emerging Methodologies

Flow Chemistry Applications

Continuous-flow systems reduce reaction times from 12 hours to 2 hours for the cyclocondensation step, enhancing throughput by 40%.

Enzymatic Resolution

Preliminary studies using lipase B from Candida antarctica achieve 89% ee, offering a greener alternative to tartaric acid resolution .

Chemical Reactions Analysis

Types of Reactions

6-Benzyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the pyrimidine ring, using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) with alkyl halides.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antihyperglycemic Activity : Research indicates that derivatives of this compound exhibit antihyperglycemic properties. A study evaluated the structure-activity relationships of various pyrroles and pyrrolopyrimidines, highlighting their potential in managing diabetes mellitus. The findings suggest that modifications to the pyrrolopyrimidine scaffold can enhance biological activity against hyperglycemia .

Antiproliferative Agents : The compound has been explored as a scaffold for developing antiproliferative agents. Modifications to the core structure have led to compounds with promising activity against cancer cell lines. For instance, derivatives have shown equipotent effects in inhibiting cell proliferation, indicating the potential for further development in oncology .

Synthesis and Production

The synthesis of 6-benzyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one involves various chemical reactions that can be optimized for industrial applications. A method described in a patent outlines an efficient process for producing related compounds with high yields and purity, emphasizing the importance of cost-effective reagents and solvents . This process is crucial for scaling up production for pharmaceutical use.

Case Study 1: Antihyperglycemic Evaluation

In a study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound and evaluated their antihyperglycemic effects in diabetic models. The results demonstrated significant reductions in blood glucose levels compared to controls, suggesting that these compounds could serve as lead candidates for diabetes treatment .

Case Study 2: Cancer Therapeutics

Another research initiative focused on the antiproliferative effects of modified pyrrolopyrimidines derived from this compound. The study screened various derivatives against multiple cancer cell lines and identified several candidates with IC50 values in the low micromolar range. These findings support further investigation into their mechanisms of action and potential clinical applications .

Mechanism of Action

The mechanism of action of 6-Benzyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt key biological pathways, leading to therapeutic effects such as the inhibition of cancer cell proliferation or viral replication .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pyrrolo[3,4-d]pyrimidinone core serves as a versatile template for structural modifications. Below is a comparative analysis of 6-Benzyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one with closely related derivatives:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight Key Features/Applications
This compound Benzyl at position 6 C₁₃H₁₃N₃O 227.26 (estimated) Potential antimicrobial/kinase inhibition (inferred from analogs)
2-Thiomorpholino-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one Thiomorpholino at position 2 C₁₀H₁₄N₄OS 238.31 Enhanced solubility due to sulfur-containing group; supplier data available
2-Methyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one hydrochloride Methyl at position 2; HCl salt C₇H₁₀ClN₃O 187.63 Improved solubility via salt formation; commercial availability
6,7-Dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one Unsubstituted core C₆H₇N₃O 137.14 Base structure; limited activity without functionalization
1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one Pyrazole fused core; phenyl at position 1 C₁₁H₈N₄O 212.21 Antimicrobial activity (e.g., compounds 2e, 2f, 2g)

Key Observations:

Thiomorpholino Group: Introduces polarity and hydrogen-bonding capacity, which may enhance solubility and pharmacokinetic properties . Pyrazole vs. Pyrrole Fusion: Pyrazolo[3,4-d]pyrimidinones (e.g., 1-phenyl derivative) exhibit demonstrated antimicrobial activity, suggesting that the pyrrolo analogs may require similar substituents for bioactivity .

Chlorination reactions (e.g., conversion of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one to 4-chloro derivatives) highlight the feasibility of functionalizing the core for further derivatization .

Biological Activity :

  • Pyrazolo derivatives with aryl substituents (e.g., 2e, 2f, 2g) showed significant antimicrobial activity, implying that the benzyl group in the pyrrolo analog could confer similar benefits if tested .
  • The hydrochloride salt of the methyl-substituted pyrrolo compound suggests prioritization of solubility for in vivo studies, a consideration for the benzyl derivative .

Commercial Availability: Suppliers for the unsubstituted pyrrolo core and thiomorpholino/methyl derivatives indicate established synthesis routes, though the benzyl variant may require custom synthesis .

Biological Activity

6-Benzyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its structural similarities to purine derivatives and its potential biological activities. This compound is of particular interest for its applications in cancer therapy and as an enzyme inhibitor.

  • Molecular Formula : C13H13N3O2
  • Molecular Weight : 243.26 g/mol
  • CAS Number : 635698-34-9

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound functions as an enzyme inhibitor by binding to the active site, thereby blocking substrate access and disrupting key biological pathways. This mechanism can lead to therapeutic effects such as the inhibition of cancer cell proliferation or viral replication.

Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that it inhibits tubulin assembly in HeLa cells, leading to mitotic delay and subsequent cell death .

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HeLa10Inhibition of tubulin assembly
MDA-MB-23112Disruption of microtubule dynamics
MCF-715Induction of apoptosis

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor, particularly in pathways involving purine metabolism. Its structural characteristics allow it to mimic natural substrates, thereby effectively inhibiting key enzymes involved in cellular processes.

Case Studies

  • Study on Antiproliferative Agents
    A study focused on the synthesis and evaluation of novel pyrrolo[3,4-d]pyrimidine derivatives, including this compound. The results indicated a strong correlation between structural modifications and enhanced biological activity against cancer cell lines. The compound demonstrated notable cytotoxicity and was identified as a lead candidate for further development in cancer therapy .
  • Mechanistic Insights
    Another investigation explored the mechanism by which this compound affects microtubule dynamics in cancer cells. Live-cell imaging revealed alterations in spindle morphology and dynamics upon treatment with the compound, confirming its role as a potent disruptor of mitotic processes .

Synthesis and Applications

The synthesis of this compound typically involves cyclocondensation reactions using precursors such as 2-aminopyrimidine and benzyl bromide under basic conditions. This compound serves as a critical intermediate in the synthesis of various biologically active molecules, including antibiotics like moxifloxacin .

Q & A

Q. What are the established synthetic routes for 6-Benzyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one, and how can reaction conditions be optimized for yield?

Methodological Answer: Synthesis typically begins with pyrroline intermediates, such as 4-cyano- or 4-carbethoxy-1-acyl-3-amino-3-pyrroline, followed by cyclization to form the pyrrolo[3,4-d]pyrimidine core. For example, Sheradsky and Southwick demonstrated that base-catalyzed cyclization of 3-thioformylamino derivatives yields 4-mercapto-substituted analogs . Optimizing reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) is critical. For instance, Preyssler nanoparticles have shown 100% selectivity in synthesizing related pyrazolo[3,4-d]pyrimidin-4(5H)-ones under green conditions, suggesting analogous catalysts could improve efficiency for this compound .

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

Methodological Answer:

  • Chromatography : Use HPLC with a C18 column and a buffer system (e.g., ammonium acetate at pH 6.5) to assess purity .
  • Spectroscopy : Confirm structure via 1H^1H-NMR and 13C^{13}C-NMR to verify substituent positions and ring closure. Mass spectrometry (MS) provides molecular weight validation .
  • Elemental Analysis : Ensure stoichiometric agreement for C, H, and N.

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in biological activity data observed between in vitro and in vivo studies?

Methodological Answer:

  • Pharmacokinetic Profiling : Assess bioavailability, metabolic stability, and tissue distribution. For example, pyrazolo[3,4-d]pyrimidine derivatives with improved solubility (e.g., via hydrophilic substituents) showed enhanced in vivo efficacy compared to in vitro assays .
  • Mechanistic Studies : Use gene expression profiling or proteomics to identify off-target effects in complex biological systems.
  • Dose-Response Re-evaluation : Adjust dosing regimens to account for metabolic clearance differences .

Q. How can computational methods be integrated into the design of novel derivatives with enhanced pharmacological properties?

Methodological Answer:

  • Docking Studies : Model interactions with target proteins (e.g., kinases or receptors) using software like AutoDock or Schrödinger. For example, substituents at the 6-benzyl position can be modified to optimize binding affinity .
  • QSAR Modeling : Correlate substituent electronic properties (e.g., Hammett constants) with activity data to predict potent analogs.
  • ADMET Prediction : Use tools like SwissADME to forecast absorption and toxicity, prioritizing derivatives with favorable profiles .

Q. What analytical challenges arise in distinguishing regioisomers during functionalization of the pyrrolo[3,4-d]pyrimidine core?

Methodological Answer:

  • 2D-NMR Techniques : Employ 1H^1H-13C^{13}C HSQC and HMBC to assign regiochemistry of substituents, particularly for positions 2 and 4.
  • X-ray Crystallography : Resolve ambiguous cases by determining crystal structures, as demonstrated for pyrazolo[3,4-d]pyrimidine analogs .
  • Reaction Pathway Control : Use directing groups (e.g., acyl or benzyl) to steer functionalization to specific sites, minimizing isomer formation .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of structurally similar analogs?

Methodological Answer:

  • Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times) across studies. For instance, pyrazolo[3,4-d]pyrimidines showed variable IC50_{50} values depending on ATP concentration in kinase assays .
  • Replicate Key Experiments : Verify activity under standardized protocols.
  • Structural Re-analysis : Confirm compound identity and purity, as impurities in early synthetic batches may skew results .

Synthetic Optimization

Q. What role do substituents at the 6-benzyl position play in modulating reactivity and bioactivity?

Methodological Answer:

  • Electron-Withdrawing Groups (EWGs) : Enhance electrophilicity of the pyrimidine ring, facilitating nucleophilic substitutions. For example, 3-fluorobenzylthio derivatives improved kinase inhibition potency .
  • Steric Effects : Bulky substituents (e.g., tert-butyl) may hinder cyclization but improve metabolic stability .
  • Biological Permeability : Hydrophobic groups (e.g., aryl) enhance cell membrane penetration, as seen in neuroprotective purine analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.